![molecular formula C7H6BrNOS B15330391 1-Bromo-6,7-dihydrothieno[3,4-c]pyridin-4(5H)-one](/img/structure/B15330391.png)
1-Bromo-6,7-dihydrothieno[3,4-c]pyridin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-6,7-dihydrothieno[3,4-c]pyridin-4(5H)-one is a heterocyclic compound that contains a bromine atom, a thieno ring, and a pyridinone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-6,7-dihydrothieno[3,4-c]pyridin-4(5H)-one typically involves the bromination of a precursor compound. One common method involves the reaction of 6,7-dihydrothieno[3,4-c]pyridin-4(5H)-one with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper safety measures are in place to handle brominating agents and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-6,7-dihydrothieno[3,4-c]pyridin-4(5H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atom or reduce other functional groups within the molecule.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can modify the existing functional groups within the molecule .
Applications De Recherche Scientifique
1-Bromo-6,7-dihydrothieno[3,4-c]pyridin-4(5H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the synthesis of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1-Bromo-6,7-dihydrothieno[3,4-c]pyridin-4(5H)-one depends on its specific application. In biological systems, it may act as an inhibitor of certain enzymes or as a ligand for specific receptors. The bromine atom and the thieno and pyridinone rings play crucial roles in its binding affinity and specificity. The molecular targets and pathways involved can vary, but they often include key enzymes or receptors involved in cellular signaling or metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
6,7-Dihydrothieno[3,4-c]pyridin-4(5H)-one: Lacks the bromine atom, which can affect its reactivity and binding properties.
1-Chloro-6,7-dihydrothieno[3,4-c]pyridin-4(5H)-one:
1-Iodo-6,7-dihydrothieno[3,4-c]pyridin-4(5H)-one: Contains an iodine atom, which can influence its chemical behavior and interactions.
Uniqueness
1-Bromo-6,7-dihydrothieno[3,4-c]pyridin-4(5H)-one is unique due to the presence of the bromine atom, which can participate in various chemical reactions and influence the compound’s biological activity.
Propriétés
Formule moléculaire |
C7H6BrNOS |
|---|---|
Poids moléculaire |
232.10 g/mol |
Nom IUPAC |
1-bromo-6,7-dihydro-5H-thieno[3,4-c]pyridin-4-one |
InChI |
InChI=1S/C7H6BrNOS/c8-6-4-1-2-9-7(10)5(4)3-11-6/h3H,1-2H2,(H,9,10) |
Clé InChI |
ZWRXRAMBSBTHGT-UHFFFAOYSA-N |
SMILES canonique |
C1CNC(=O)C2=CSC(=C21)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7'-Bromo-5'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B15330308.png)
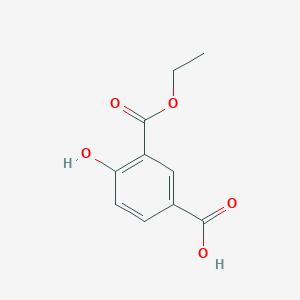
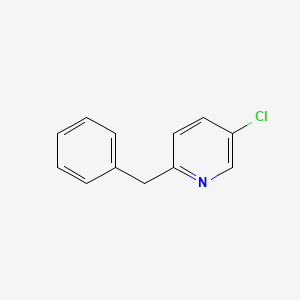
![6-Methyl-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B15330336.png)
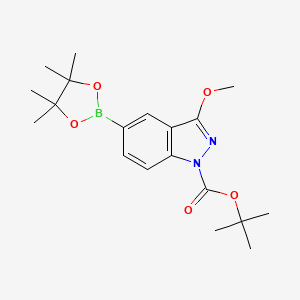

![7-Boc-2-(ethylthio)-1H-pyrrolo[2,3-h]quinazolin-4(7H)-one](/img/structure/B15330353.png)
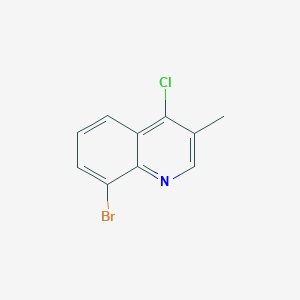
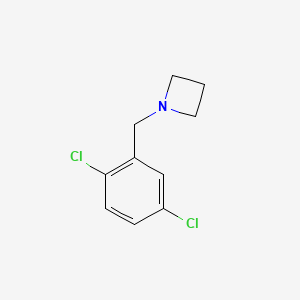
![4-[[3-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-phenylmethoxypropoxy]methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B15330366.png)
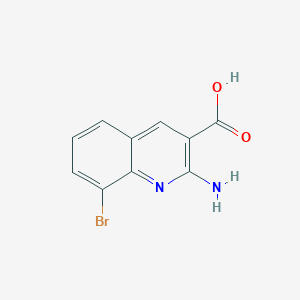
![N-[5-[3-(2-furanyl)-2-propen-1-ylidene]-4-oxo-2-thioxo-3-thiazolidinyl]-Benzenesulfonamide](/img/structure/B15330378.png)

![2'-(tert-butyl(phenyl)phosphino)-N2,N6-dimethyl-[1,1'-biphenyl]-2,6-diamine](/img/structure/B15330396.png)
